REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[S:7][C:8]2[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[C:11]([CH3:19])[C:9]=2[N:10]=1.[ClH:20]>O.P(=O)(O)(O)O.Cl[Cu]>[Cl:20][C:6]1[S:7][C:8]2[CH:14]=[CH:13][C:12]([C:15]([O:17][CH3:18])=[O:16])=[C:11]([CH3:19])[C:9]=2[N:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=C(C=C2)C(=O)OC)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CuCl
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the residue was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel column chromatography
|
Name
|
|
Type
|
|
Smiles
|
ClC=1SC2=C(N1)C(=C(C=C2)C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |